molecular formula C7H12O2 B1205683 1-Methylcyclopentanecarboxylic acid CAS No. 5217-05-0

1-Methylcyclopentanecarboxylic acid

Cat. No.: B1205683
CAS No.: 5217-05-0
M. Wt: 128.17 g/mol
InChI Key: MNIBBVOEXUQHFF-UHFFFAOYSA-N
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Description

1-Methylcyclopentanecarboxylic acid is an organic compound with the molecular formula C₇H₁₂O₂. It is a derivative of cyclopentanecarboxylic acid, where a methyl group is attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentanecarboxylic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursor or the use of advanced synthetic techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylcyclopentanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Methylcyclopentanecarboxylic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, solubility, and reactivity compared to its analogs .

Properties

IUPAC Name

1-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIBBVOEXUQHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911618
Record name 1-Methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5217-05-0, 110378-86-4
Record name 1-Methylcyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5217-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any research on the synthesis of 1-Methylcyclopentanecarboxylic acid mentioned in the provided papers?

A1: Yes, one of the papers mentions this compound as a product in a study about the synthesis of carboxylic acids. The study, published by H. Stetter, M. Schwarz, and A. Hirschhorn in "Ber., 92, 1629 (1959)," explored various synthetic routes for carboxylic acids, and this compound was identified as one of the products. []

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